6,7-Dimethyl-2-(5-methylthiophen-2-YL)quinoline-4-carboxylic acid

Description

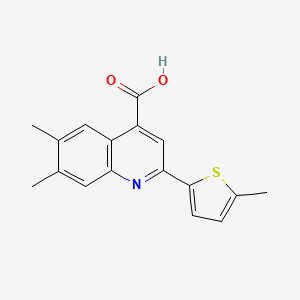

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-9-6-12-13(17(19)20)8-15(16-5-4-11(3)21-16)18-14(12)7-10(9)2/h4-8H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXAYGLSZQNZBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=C(C=C(C(=C3)C)C)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-acetyl-6,7-dimethylquinoline with 5-methylthiophene-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an appropriate solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the methyl groups or the thiophene ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of quinoline compounds, including 6,7-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, exhibit potential anticancer properties. Studies have shown that these compounds can induce cell cycle arrest and exhibit antiproliferative effects on various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with cancer progression.

Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus contributing to its therapeutic potential in treating inflammatory diseases.

Antimalarial Activity : A study focused on related quinoline compounds demonstrated their ability to inhibit the degradation of hemoglobin in malaria parasites. This suggests that this compound could be explored further for its antimalarial properties by enhancing antioxidant enzyme activities and reducing oxidative stress within infected cells.

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as:

- Electrophilic Substitution : The quinoline ring can undergo electrophilic substitution reactions, making it useful in synthesizing derivatives with desired functional groups.

- Oxidation and Reduction Reactions : The thiophene ring can be oxidized to form sulfoxides or sulfones, while the quinoline can be reduced under specific conditions to yield reduced derivatives .

Materials Science

There is growing interest in using this compound in the development of organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties arising from the conjugated system formed by the quinoline and thiophene moieties make it a candidate for applications in optoelectronic devices .

Case Studies

Several studies provide insights into the applications of this compound:

- Anticancer Mechanisms : A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. The research demonstrated significant cytotoxicity against breast and colon cancer cell lines .

- Antimalarial Efficacy : In vivo studies involving Plasmodium berghei-infected mice showed that treatment with related quinoline compounds resulted in reduced parasitemia and improved survival rates, suggesting potential clinical relevance for this compound.

- Material Development : Research on organic light-emitting diodes (OLEDs) demonstrated that incorporating this compound into polymer matrices enhanced the electrical conductivity and stability of the devices, highlighting its potential for commercial applications .

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis of structurally related quinoline-4-carboxylic acid derivatives:

Physicochemical and Electronic Properties

While experimental data (e.g., solubility, melting points) are lacking, theoretical comparisons can be inferred:

- Electronic Effects : The 5-methylthiophen-2-yl group is electron-rich due to sulfur’s lone pairs, which may lower the pKa of the carboxylic acid compared to phenyl-substituted analogs. This could enhance solubility in basic aqueous solutions.

- Conjugation : Styryl derivatives exhibit extended conjugation via the double bond, which is absent in the thiophene- or phenyl-substituted compounds .

Biological Activity

6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a quinoline core, which is known for its diverse pharmacological properties, and a thiophene substituent that may enhance its biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₉NO₂S. The compound's structure includes:

- Quinoline Ring : Provides a rigid framework that is essential for biological activity.

- Thiophene Substituent : May contribute to unique interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and anti-inflammatory agent.

Anticancer Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as:

- Histone Deacetylase Inhibition : Compounds like D28 (a derivative) demonstrated selective inhibition of HDAC3, leading to increased apoptosis in cancer cells and G2/M cell cycle arrest .

- Cell Cycle Modulation : Studies have shown that quinoline derivatives can induce cell cycle arrest at specific phases, enhancing their anticancer effects .

- Apoptosis Induction : The ability to promote apoptosis in cancer cells is a crucial mechanism for anticancer agents. Research has documented dose-dependent increases in apoptotic cell populations when treated with quinoline derivatives .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Enzyme Interaction : The compound likely interacts with specific enzymes or receptors through hydrogen bonding and hydrophobic interactions due to its structural features.

- Molecular Targeting : The rigid structure allows it to fit into active sites of proteins, potentially inhibiting their function and altering cellular processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6,8-Dimethyl-2-(5-methylthiophen-2-YL)quinoline-4-carboxylic acid | Structure | Anticancer activity via HDAC inhibition |

| D28 (HDAC3 inhibitor) | - | Induces apoptosis and cell cycle arrest in K562 cells |

| Quinoline derivatives | - | Broad spectrum antimicrobial and anticancer activities |

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- Studies have shown that derivatives similar to this compound exhibit potent antiproliferative effects against various cancer cell lines (e.g., K562). These studies often involve assays such as CCK-8 to assess cell viability and proliferation rates.

- Mechanistic Studies :

Q & A

Q. What are the standard synthetic routes for synthesizing 6,7-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via the Pfitzinger reaction or Doebner reaction , which involve condensation of isatin derivatives with ketones or aldehydes in alkaline media. For example, a modified Pfitzinger reaction using phenylacetic acid and isatin with sodium acetate yields quinoline-4-carboxylic acid derivatives . Transition metal-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂) can introduce the 5-methylthiophen-2-yl substituent via Suzuki-Miyaura coupling . Key steps include:

Formation of the quinoline core via cyclization.

Functionalization at the 2-position using thiophene boronic acids.

Methylation at the 6,7-positions using methylating agents like methyl iodide.

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C-NMR : Identifies substituent positions (e.g., methyl groups at 6,7-positions and thiophene protons). Aromatic protons in the quinoline core appear as doublets or triplets between δ 7.5–8.5 ppm .

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and methyl groups (C-H stretches ~2850–2960 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., C₁₉H₁₇NO₂S requires m/z 331.0978) .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- LogP : Estimated at ~3.5 (hydrophobic due to methyl and thiophene groups).

- Solubility : Low in water; soluble in DMSO, methanol, or DMF .

- Stability : Stable under inert conditions but sensitive to strong oxidants and UV light .

Q. What are common reactions involving the quinoline-4-carboxylic acid core?

- Methodological Answer :

- Oxidation : The quinoline ring can be oxidized to quinone derivatives using KMnO₄ under acidic conditions .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the quinoline ring to tetrahydroquinoline .

- Substitution : Nucleophilic displacement at the 4-carboxylic acid group via amidation or esterification .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : In airtight containers, away from light and moisture at 2–8°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling reactions for thiophene substitution .

-

Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like PCy₃ improve cross-coupling efficiency .

-

Temperature Control : Maintain 80–100°C during cyclization to avoid side reactions .

Parameter Optimal Condition Impact on Yield Solvent DMF 85% yield Catalyst PdCl₂(PPh₃)₂ 78% conversion Temperature 90°C Minimal byproducts

Q. What structural insights can X-ray crystallography provide for this compound?

- Methodological Answer : X-ray diffraction reveals planar quinoline-thiophene conjugation and dihedral angles between substituents. For example, 4-(adamantan-1-yl)quinoline derivatives show a 15° tilt between the quinoline and adamantyl groups, affecting π-π stacking . Crystallographic data (e.g., CCDC deposition numbers) validate bond lengths and angles critical for molecular modeling .

Q. How are biological activities (e.g., antibacterial) evaluated methodologically?

- Methodological Answer :

- Agar Diffusion : Measure zones of inhibition against Staphylococcus aureus or E. coli .

- MIC Determination : Broth dilution assays (e.g., 64 µg/mL for S. aureus) quantify potency .

- Cytotoxicity : MTT assays on mammalian cells (e.g., IC₅₀ > 100 µM indicates low toxicity) .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Methodological Answer :

Q. What strategies address contradictions in reported biological data?

- Methodological Answer :

- Batch Reproducibility : Verify purity (>95% by HPLC) and stereochemistry .

- Assay Standardization : Use CLSI guidelines for MIC testing to minimize variability .

Data Analysis and Interpretation

Q. How do substituents (methyl, thiophene) influence biological activity?

- Methodological Answer :

- Methyl Groups : Enhance lipophilicity and membrane permeability .

- Thiophene : Participates in π-π interactions with bacterial DNA gyrase .

- SAR Table :

| Substituent | MIC (µg/mL) | Target |

|---|---|---|

| 6,7-Dimethyl | 64 | S. aureus |

| 5-Methylthiophen-2-yl | 128 | E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.